molecular formula C8H7N3S2 B3176255 3-(Phenylsulfanyl)-1,2,4-thiadiazol-5-amine CAS No. 98555-22-7

3-(Phenylsulfanyl)-1,2,4-thiadiazol-5-amine

Cat. No.: B3176255
CAS No.: 98555-22-7
M. Wt: 209.3 g/mol
InChI Key: UHIVUPYOCJTORR-UHFFFAOYSA-N
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Description

The compound “3-(Phenylsulfanyl)-1,2,4-thiadiazol-5-amine” belongs to a class of organic compounds known as thiadiazoles. Thiadiazoles are compounds containing a ring made up of one sulfur atom, two nitrogen atoms, and two carbon atoms .


Molecular Structure Analysis

The molecular structure of a compound like “this compound” can be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving thiadiazoles can be complex and varied, depending on the specific substituents present in the molecule. For instance, the phenylsulfanyl group might influence the reactivity of the thiadiazole ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” can be determined using various analytical techniques. These properties might include solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Biological Significance

Thiadiazoles, including 3-(Phenylsulfanyl)-1,2,4-thiadiazol-5-amine, are recognized for their wide array of pharmacological activities, which can be attributed to the thiadiazole moiety acting as a crucial pharmacophore in drug discovery. The synthesis of thiadiazoles is often targeted toward enhancing their biological activity by facilitating interactions with various enzymes and receptors through hydrogen bonding. This chemical modification and the inherent versatility of thiadiazole scaffolds make them significant in medicinal chemistry for developing new drug-like molecules with antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral properties (Lelyukh, 2019).

Pharmacological Applications

Research has identified 1,3,4-thiadiazoles as a key structural component in biological agents due to their extensive pharmacological activities. The presence of the toxophoric N2C2S moiety in thiadiazole derivatives is speculated to contribute significantly to their pharmacological profiles. These compounds have been reported to possess unique anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities, making them a focal point in the pursuit of new drug development. The potential of these compounds has led to the synthesis of novel thiadiazole derivatives with important biological activities, aiming for compounds with improved biological profiles and efficacy (Mishra et al., 2015).

Chemical Reactivity and Advanced Applications

The chemical reactivity of thiadiazole compounds, including strategies for their synthesis and their interactions with various nucleophiles, has been a subject of extensive research. These studies aim not only at understanding the fundamental chemical properties of thiadiazole derivatives but also at exploring their potential applications in creating new materials with desired properties for use in fields such as organic optoelectronics. The ability to systematically modify the thiadiazole core and to integrate it into complex molecular structures opens up possibilities for the development of novel materials and drugs with specific functions and enhanced activity (Gomaa & Ali, 2020).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological target and the chemical structure of the compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Information on the safety and hazards of a specific compound is typically provided in its Safety Data Sheet (SDS) .

Future Directions

The future directions in the study of a compound like “3-(Phenylsulfanyl)-1,2,4-thiadiazol-5-amine” would depend on its potential applications. For instance, if the compound shows promising biological activity, future research might focus on its development as a therapeutic agent .

Properties

IUPAC Name

3-phenylsulfanyl-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S2/c9-7-10-8(11-13-7)12-6-4-2-1-3-5-6/h1-5H,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIVUPYOCJTORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=NSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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